![molecular formula C13H17O2- B1228479 2-[4-(2-Methylpropyl)phenyl]propanoate](/img/structure/B1228479.png)
2-[4-(2-Methylpropyl)phenyl]propanoate
Overview
Description
Ibuprofen(1-) is a monocarboxylic acid anion that is the conjugate base of ibuprofen, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of an ibuprofen.
Scientific Research Applications
Detoxification of Expired Pharmaceuticals
Research has explored the use of mechanochemistry in the detoxification of expired pharmaceuticals, specifically studying ibuprofen, which contains 2-[4-(2-methylpropyl)phenyl]propanoate. This study found that prolonged milling leads to the degradation of ibuprofen, suggesting potential applications in managing pharmaceutical waste (Andini et al., 2012).Improving Skin Permeability of Ibuprofen
A study focused on synthesizing modifications of 2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters. These modifications showed potential for creating more effective drugs with increased skin permeability compared to traditional ibuprofen (Ossowicz-Rupniewska et al., 2022).Synthesis of Anti-Inflammatory Compounds
A study discovered new phenolic compounds from the leaves of Eucommia ulmoides Oliv., which included derivatives of 2-[4-(2-methylpropyl)phenyl]propanoate. These compounds showed modest inhibitory activities in an anti-inflammatory test, providing insights for future research on anti-inflammatory effects (Ren et al., 2021).Enantioselective Syntheses for Medicinal Chemistry
The enantioselective synthesis of 2-[4-(2-methylpropyl)phenyl]propanoic acid has been achieved, offering control over stereochemistry in pharmaceutical compounds. This is crucial for the development of more efficient and targeted drugs (Hamon et al., 1995).Exploring Water Solubility in Pharmaceuticals
A study investigating the solubility of various drugs in water, including ibuprofen with 2-[4-(2-methylpropyl)phenyl]propanoate, provided insights into the challenges of poor water solubility in pharmaceuticals and potential strategies for improving drug solubility and bioavailability (Hassanein et al., 2011).
properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFNNWSXXWATRW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17O2- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ibuprofen(1-) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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